Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Description
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131191-71-2) is a brominated benzoxazine derivative characterized by a fused bicyclic structure. The compound features a 1,4-oxazine ring fused to a benzene moiety, with a bromine atom at position 5 and a methyl ester group at position 5. Its molecular formula is C₁₀H₁₀BrNO₃, with a molecular weight of 272.10 g/mol and a purity of ≥97% . The InChI key (OVEBATCVBDTIHN-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
methyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEBATCVBDTIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Cyclization efficiency heavily depends on solvent polarity. DMF outperforms THF or DMSO in achieving >70% conversion due to enhanced solubility of K₂CO₃. Switching to Cs₂CO₃ increases reaction rates but raises costs by 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the oxazine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxazine ring.
Reduction Products: Reduced forms of the oxazine ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in creating derivatives with tailored properties.
Biological Activities
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell growth by interacting with specific biological targets.
Medicinal Chemistry
The compound is being explored for its therapeutic applications in drug development:
- Drug Development: Its unique chemical structure may lead to the discovery of new drugs targeting specific diseases.
- Mechanism of Action: The interaction of the bromine atom and the oxazine ring with biological receptors could modulate critical biological pathways.
Industrial Applications
In industry, this compound is utilized in:
- Specialty Chemicals Production: It serves as an intermediate in the production of specialty chemicals used in various applications.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated its efficacy against gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. Further research is ongoing to elucidate its mechanism and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Key Properties
- Spectroscopic Data : While specific IR or NMR data for this compound are unavailable, related benzoxazine esters exhibit characteristic peaks for C=O (~1740 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.5 ppm in ¹H-NMR) .
- Storage : Requires stable, dry conditions due to sensitivity to hydrolysis .
Comparison with Similar Compounds
Below is a detailed comparison of methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate with structurally related benzoxazine and heterocyclic derivatives.
Structural Analogs and Their Properties
Biological Activity
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₁₀BrNO₃
- Molecular Weight: 272.10 g/mol
- CAS Number: 2131191-71-2
Synthesis:
The synthesis of this compound typically involves:
- Formation of the Oxazine Ring: Cyclization reaction using 2-aminophenol and an aldehyde or ketone.
- Bromination: Introduction of the bromine atom at the 5th position using N-bromosuccinimide (NBS).
- Esterification: Formation of the methyl ester group through reaction with methanol and a catalyst .
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that compounds in the oxazine class exhibit antimicrobial activity. The specific compound has shown potential against various bacterial strains, although detailed quantitative data is limited. Its structural features may enhance its interaction with microbial targets .
Anticancer Activity
Studies have suggested that derivatives of the benzo[b][1,4]oxazine scaffold possess anticancer properties. For instance, related compounds have been synthesized and tested as antagonists for the 5-HT6 receptor, demonstrating subnanomolar affinities and good brain penetration in animal models . This suggests that this compound may also have similar anticancer potential.
The compound's mechanism of action likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine atom and the oxazine ring enhances its reactivity and binding affinity. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Case Studies
A few case studies highlight the biological activity of related compounds:
- Study on 5-HT6 Receptor Antagonists:
- Antimicrobial Testing:
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Lacks methyl ester group | Limited data on biological activity |
| 7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | Methyl group at position 2 | Potentially similar activity |
| Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromine at position 5; methyl ester at position 7 | Promising antimicrobial and anticancer properties |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate?
The synthesis typically involves cyclization of substituted benzoic acid derivatives. For example, methyl 4-amino-3-hydroxybenzoate can react with 1,2-dibromoethane in the presence of anhydrous K₂CO₃ in dimethylacetamide (DMAC) at 80°C under reflux for 7 hours. Reaction progress is monitored via TLC, followed by purification using column chromatography (ethyl acetate/petroleum ether, 1:3) to yield the benzo[b][1,4]oxazine core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, depending on the reactivity of the intermediate .
Q. How should researchers purify and characterize this compound?
Post-synthesis purification often employs silica gel chromatography with optimized solvent ratios (e.g., ethyl acetate/petroleum ether). For characterization:
- NMR : Analyze proton environments (e.g., dihydrooxazine ring protons at δ 3.8–4.2 ppm, methyl ester at δ 3.7 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass ~285 Da for C₁₀H₉BrNO₃).
- HPLC : Assess purity (>95% by area normalization).
Crystallization from ethanol/water mixtures may yield single crystals for X-ray diffraction studies .
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?
The bromine substituent at position 5 enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example:
- React the brominated derivative with 3,4-dimethylaniline-derived boronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in a 1:1 dioxane/water mixture at 80°C for 12 hours.
- Monitor coupling efficiency via LC-MS. Substituents like electron-withdrawing groups on the boronic acid may reduce reactivity due to steric/electronic effects .
Q. How does structural modification impact biological activity in drug discovery?
Structure-activity relationship (SAR) studies reveal:
- Position 5 : Bromine enhances lipophilicity and target binding in URAT1 inhibitors. Replacement with aryl groups (via cross-coupling) modulates potency.
- Ester group (position 7) : Hydrolysis to the carboxylic acid improves solubility but may reduce cell permeability.
- Dihydrooxazine ring : Rigidity influences conformational stability in protein binding pockets .
Q. How can researchers resolve contradictions in reactivity data during derivatization?
Contradictions (e.g., reduced yields with bulky substituents) require mechanistic analysis:
Q. What strategies optimize nitration or hydrolysis reactions for analogues?
- Nitration : Use mixed HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at position 7 or 8. Regioselectivity depends on directing effects of existing substituents.
- Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH in ethanol/water (1:1) at 65°C for 5 hours. Neutralize with HCl to pH 5–6 to precipitate the product .
Q. How is X-ray crystallography used to confirm molecular structure?
- Grow single crystals by slow evaporation of a saturated DCM/hexane solution.
- Resolve the crystal structure to confirm dihydrooxazine ring conformation, bromine positioning, and intermolecular interactions (e.g., hydrogen bonding with ester groups).
- Compare experimental data with computational models (DFT) to validate electronic properties .
Methodological Considerations for Data Analysis
- Contradictory substituent effects : Use Hammett plots to correlate electronic parameters (σ) with reaction rates.
- Chromatography anomalies : Adjust mobile phase polarity or column temperature to resolve co-eluting impurities.
- Mass spectrometry artifacts : Perform MS/MS fragmentation to distinguish isobaric species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
